

Application Notes and Protocols: iBET-BD2 in Mouse Models of Inflammation

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Compound of Interest

Compound Name: GSK046

Cat. No.: B2702350

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These application notes provide a comprehensive overview of the use of iBET-BD2 (also known as **GSK046**), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in preclinical mouse models of inflammation. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain two tandem bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown efficacy in inflammatory models, they are often associated with toxicity. Selective inhibition of BD2 has emerged as a promising therapeutic strategy, as BD2 is primarily implicated in the rapid induction of inflammatory gene expression, whereas BD1 is more involved in the maintenance of steady-state gene expression.^{[1][2]}

iBET-BD2 is a potent and selective inhibitor of BD2 across the BET family. Its immunomodulatory activity has been demonstrated in various in vitro and in vivo models, making it a valuable tool for studying the role of BD2 in inflammation and for the preclinical development of novel anti-inflammatory therapeutics.

Data Presentation

Pharmacokinetics of iBET-BD2 (GSK046) in Mice

The pharmacokinetic profile of iBET-BD2 has been characterized in mice following oral administration, demonstrating its suitability for in vivo studies.

Strain	Dose (mg/kg, oral)	Cmax (ng/mL)	T1/2 (hours)
C57BL/6	10	1589	1.8
C57BL/6	40	2993	1.9

Data compiled from publicly available information.

In Vivo Efficacy of iBET-BD2 in a T-Cell Dependent Immunization Model

iBET-BD2 has been shown to be as effective as pan-BET inhibitors in reducing the antigen-specific antibody response in a T-cell dependent immunization model.

Treatment Group	Outcome Measure	Result
Vehicle	Anti-KLH IgM	Baseline
iBET-BD2	Anti-KLH IgM	Significant reduction compared to vehicle
Pan-BET Inhibitor	Anti-KLH IgM	Significant reduction compared to vehicle

Qualitative summary based on findings from Gilan et al., 2020.[1]

Inflammatory Cytokine Profile in the Imiquimod-Induced Psoriasis Model

The imiquimod-induced psoriasis model is characterized by a robust inflammatory response with elevated levels of key pro-inflammatory cytokines. While specific quantitative data for

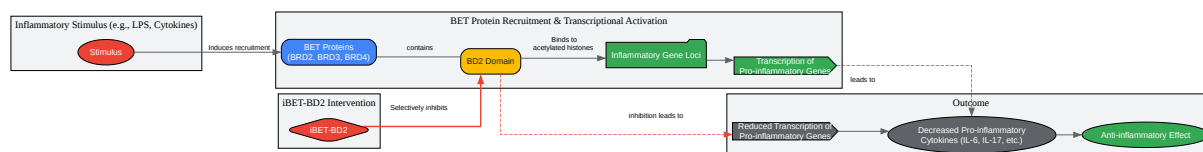
iBET-BD2 in this model is not publicly available, it is anticipated that iBET-BD2 would reduce the levels of these cytokines based on its mechanism of action and in vitro data showing inhibition of Th17 cytokine production.[1] Below are representative cytokine levels observed in this model from published studies.

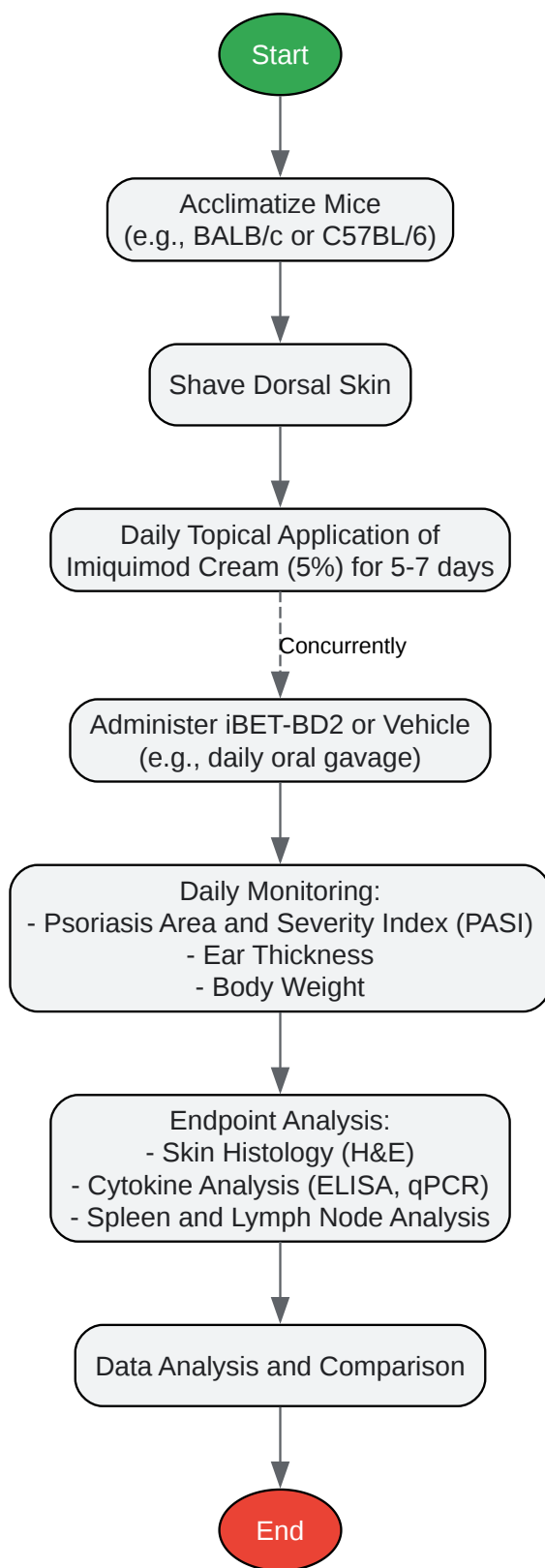
Cytokine	Sample Type	Fold Increase (Imiquimod vs. Control)
IL-17A	Serum	~2-3 fold
IL-6	Serum	~2-3 fold
IFN- γ	Serum	~2 fold

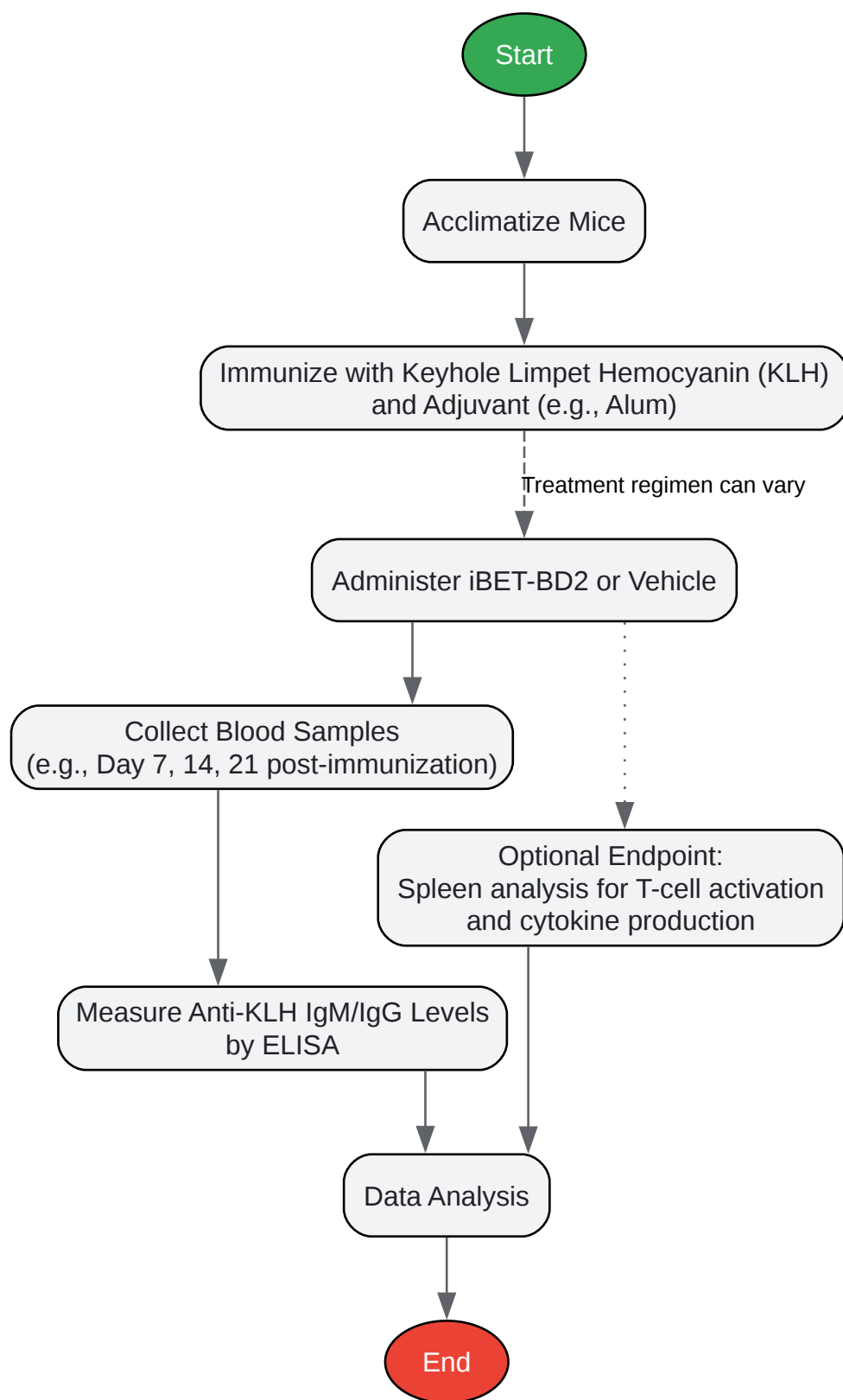
Data are estimations from published literature on the imiquimod-induced psoriasis model.[3]

Signaling Pathways and Experimental Workflows

iBET-BD2 Mechanism of Action in Inflammation







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- To cite this document: BenchChem. [Application Notes and Protocols: iBET-BD2 in Mouse Models of Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2702350#ibet-bd2-in-mouse-models-of-inflammation]

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